Azido-PEG6-azide

Descripción general

Descripción

Azido-PEG6-azide is a useful research compound. Its molecular formula is C14H28N6O6 and its molecular weight is 376.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Azido-PEG6-azide is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound is a click chemistry reagent, meaning it can undergo specific, rapid reactions with certain other groups . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, it’s possible to selectively degrade target proteins .

Análisis Bioquímico

Biochemical Properties

Azido-PEG6-azide plays a crucial role in biochemical reactions due to its ability to participate in click chemistry. The azide groups in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups, forming stable triazole linkages . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making this compound an essential reagent for bioconjugation and labeling of biomolecules.

Cellular Effects

This compound influences various cellular processes through its involvement in click chemistry reactions. By enabling the conjugation of biomolecules, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the use of this compound in PROTACs allows for the targeted degradation of specific proteins, thereby modulating cellular functions . This targeted approach can lead to changes in cell behavior and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide groups in this compound react with alkyne groups in the presence of a copper catalyst, forming triazole linkages . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein . This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to moisture or other degrading factors . Long-term studies have shown that this compound maintains its efficacy in bioconjugation reactions, although periodic assessment of its activity is recommended to ensure optimal performance.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, this compound effectively participates in bioconjugation reactions without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including cellular stress and disruption of normal cellular functions . It is important to determine the appropriate dosage to achieve the desired biochemical outcomes while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in click chemistry. The azide groups in this compound can be metabolically incorporated into biomolecules, allowing for the study of metabolic flux and metabolite levels . The interactions of this compound with enzymes and cofactors involved in these pathways can provide insights into its metabolic fate and potential effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The hydrophilic nature of the PEG spacer in this compound enhances its solubility in aqueous media, facilitating its distribution within the cellular environment . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The precise localization of this compound can enhance its efficacy in bioconjugation reactions and its overall impact on cellular functions.

Actividad Biológica

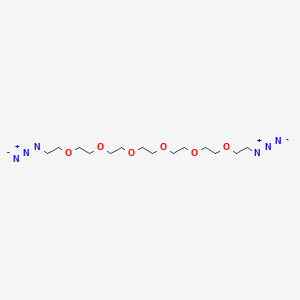

Azido-PEG6-azide is a bifunctional compound characterized by its azide groups at both ends of a polyethylene glycol (PEG) chain consisting of six ethylene glycol units. This structure enhances its solubility, biocompatibility, and stability, making it a valuable tool in bioconjugation and drug delivery applications. The biological activity of this compound is primarily linked to its utility in facilitating targeted delivery of drugs and biomolecules through bioorthogonal reactions, particularly click chemistry.

- Molecular Formula : C12H22N4O6

- Molecular Weight : 306.33 g/mol

- Functional Groups : Two azide groups (N₃) and a PEG spacer.

The azide groups are highly reactive, allowing for the formation of covalent bonds with complementary functional groups, such as alkynes, through click chemistry. This reaction is advantageous for creating stable bioconjugates that can be used in various therapeutic contexts.

Applications in Bioconjugation

This compound serves as a versatile linker in several bioconjugation strategies:

- Antibody-Drug Conjugates (ADCs) : In ADCs, this compound acts as a linker connecting cytotoxic drugs to antibodies. This targeted approach minimizes systemic toxicity while enhancing the therapeutic efficacy against cancer cells .

- Proteolysis-Targeting Chimeras (PROTACs) : The compound is also utilized in PROTAC technology, where it links two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This facilitates the targeted degradation of specific proteins within cells .

- Imaging Agents : Due to its ability to form stable conjugates, this compound can be employed in the development of imaging agents for diagnostic purposes .

Case Studies

-

Synthesis and Characterization :

- A study demonstrated the successful synthesis of azido derivatives using this compound as a precursor, highlighting its role in generating complex lipid structures for metabolic engineering applications .

- Another investigation focused on the synthesis of phosphatidylinositol derivatives with azide functionalities, showcasing the compound's potential in studying cellular interactions and lipid biology .

- In Vivo Applications :

- Bioorthogonal Reactions :

Biological Activity Summary Table

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

One of the primary applications of Azido-PEG6-azide is in the field of bioconjugation. It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted drug delivery systems. This approach is particularly beneficial in creating antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells while minimizing effects on healthy tissues .

Case Study: Antibody-Drug Conjugates

- Objective: To enhance the efficacy of cancer treatments.

- Methodology: this compound was used to conjugate cytotoxic drugs to monoclonal antibodies.

- Outcome: Improved targeting resulted in reduced side effects and enhanced therapeutic efficacy .

Imaging Agents

This compound is also utilized in the development of imaging agents. Its ability to form stable triazole linkages through click chemistry allows for the incorporation of imaging moieties into biological systems, enabling visualization of cellular processes in real time.

Case Study: In Vivo Imaging

- Objective: To track drug distribution in living organisms.

- Methodology: this compound was conjugated with fluorescent dyes and injected into animal models.

- Outcome: Successful visualization of drug delivery pathways and target site accumulation .

Nanotechnology

In nanotechnology, this compound plays a crucial role in the synthesis of nanoparticles. Its azide groups facilitate the functionalization of nanoparticle surfaces, enhancing their stability and biocompatibility.

Data Table: Applications in Nanotechnology

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Functionalization of nanoparticles | Targeted delivery |

| Diagnostic Imaging | Conjugation with imaging agents | Enhanced visualization |

| Biosensors | Surface modification for improved sensitivity | Increased detection capabilities |

PROTAC Technology

This compound is employed in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This innovative approach offers new avenues for treating diseases by targeting previously "undruggable" proteins.

Case Study: PROTAC Development

- Objective: To target oncogenic proteins for degradation.

- Methodology: this compound was used as a linker between ligands that bind to E3 ligases and target proteins.

- Outcome: Demonstrated effective degradation of target proteins, leading to reduced tumor growth in preclinical models .

Antiviral Research

Recent studies have explored the use of this compound in antiviral research, particularly against viruses such as HIV and influenza. Its ability to facilitate targeted delivery of antiviral agents can enhance therapeutic outcomes.

Data Table: Antiviral Applications

| Virus Type | Application | Outcome |

|---|---|---|

| HIV | Targeted delivery of antiviral agents | Increased efficacy in viral suppression |

| Influenza | Conjugation with antiviral compounds | Enhanced protective effects |

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAONOKFDHURRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.